4-[(4-Methylphenyl)sulfanyl]but-2-yn-1-yl furan-2-carboxylate
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Overview
Description
4-[(4-Methylphenyl)sulfanyl]but-2-yn-1-yl furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound, which includes a furan ring and a but-2-yn-1-yl group, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)sulfanyl]but-2-yn-1-yl furan-2-carboxylate typically involves the following steps:
Formation of the furan-2-carboxylate: This can be achieved through the esterification of furan-2-carboxylic acid with an appropriate alcohol.
Introduction of the but-2-yn-1-yl group: This step involves the alkylation of the furan-2-carboxylate with a but-2-yn-1-yl halide under basic conditions.
Attachment of the 4-[(4-Methylphenyl)sulfanyl] group: This can be done through a nucleophilic substitution reaction where the but-2-yn-1-yl furan-2-carboxylate is treated with 4-[(4-Methylphenyl)sulfanyl] chloride in the presence of a base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylphenyl)sulfanyl]but-2-yn-1-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the but-2-yn-1-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alkenes or alkanes.
Scientific Research Applications
4-[(4-Methylphenyl)sulfanyl]but-2-yn-1-yl furan-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound’s electronic properties may make it useful in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 4-[(4-Methylphenyl)sulfanyl]but-2-yn-1-yl furan-2-carboxylate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes involved in cell division and DNA replication, as well as receptors on the cell surface.
Pathways Involved: The compound may interfere with key signaling pathways, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methylphenyl)sulfanyl]but-2-yn-1-yl furan-2-carboxylate: shares structural similarities with other furan derivatives, such as furan-2-carboxylic acid and its esters.
Indole Derivatives: Compounds like indole-3-acetic acid and its analogs also exhibit diverse biological activities and are used in various research applications.
Uniqueness
The uniqueness of this compound lies in its combination of a furan ring with a but-2-yn-1-yl group and a 4-[(4-Methylphenyl)sulfanyl] moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for further study and application.
Properties
CAS No. |
847468-46-6 |
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Molecular Formula |
C16H14O3S |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfanylbut-2-ynyl furan-2-carboxylate |
InChI |
InChI=1S/C16H14O3S/c1-13-6-8-14(9-7-13)20-12-3-2-10-19-16(17)15-5-4-11-18-15/h4-9,11H,10,12H2,1H3 |
InChI Key |
DHLLUZFTBHLPEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC#CCOC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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